

Application Notes and Protocols for iso-Colchicine-d3 in Cell Culture Experiments

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Compound of Interest

Compound Name: *iso-Colchicine-d3*

Cat. No.: B562119

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **iso-Colchicine-d3** in cell culture experiments. While **iso-Colchicine-d3** is a deuterated form of iso-colchicine, its in vitro biological activity is expected to be comparable to that of its non-deuterated counterpart, colchicine. The primary applications of **iso-Colchicine-d3** in a research setting are related to its utility as an internal standard in mass spectrometry-based tracer studies for pharmacokinetic and metabolic profiling. However, its effects on cellular mechanics are rooted in the well-established actions of colchicine. The following protocols and data are based on studies using colchicine and are directly applicable to experiments with **iso-Colchicine-d3** for investigating its effects on cell viability, cell cycle, and microtubule dynamics.

Mechanism of Action

iso-Colchicine-d3, like colchicine, exerts its biological effects primarily by disrupting microtubule polymerization. It binds to tubulin, the protein subunit of microtubules, preventing their assembly. This disruption of the microtubule network has several downstream consequences, including:

- **Mitotic Arrest:** Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By inhibiting microtubule formation, **iso-Colchicine-d3** arrests cells in the G2/M phase of the cell cycle.

- **Inhibition of Cell Proliferation and Induction of Apoptosis:** Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death. This makes it a compound of interest in cancer research.
- **Inhibition of Inflammatory Responses:** Colchicine has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system. This is achieved by preventing the assembly of the inflammasome complex, which is dependent on microtubule integrity.

Data Presentation

Table 1: IC50 Values of Colchicine in Various Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of colchicine in different cancer cell lines, providing a reference for determining appropriate experimental concentrations of **iso-Colchicine-d3**.

Cell Line	Cancer Type	IC50 (μM)
BT-12	Atypical Teratoid/Rhabdoid Tumor	0.016[1]
BT-16	Atypical Teratoid/Rhabdoid Tumor	0.056[1]
HepG-2	Liver Cancer	7.40[2]
HCT-116	Colon Cancer	9.32[2]
MCF-7	Breast Cancer	10.41[2]
A549	Lung Cancer	-
H1299	Lung Cancer	-
DU-145	Prostate Cancer	-

Note: Specific IC50 values for A549, H1299, and DU-145 were not found in the provided search results, but these cell lines are commonly used in cancer research.

Table 2: Effect of Colchicine on Cell Cycle Distribution in MCF-7 Cells

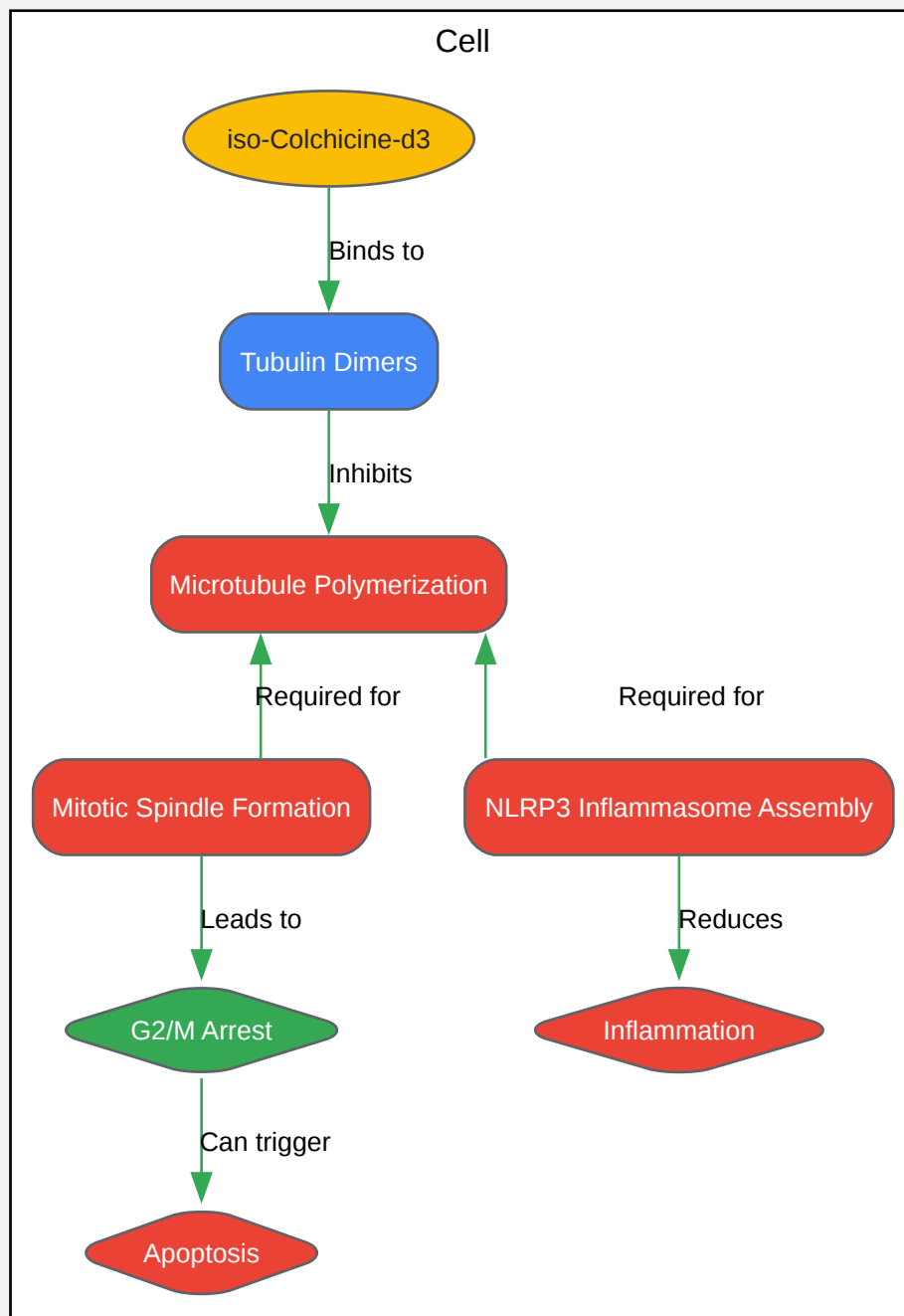
This table illustrates the dose-dependent effect of colchicine on the cell cycle distribution of MCF-7 breast cancer cells after 24 hours of treatment.

Colchicine Concentration (µg/mL)	% of Cells in G0/G1 Phase	% of Cells in S Phase	% of Cells in G2/M Phase
0 (Control)	62.98 ± 0.98	-	62.98 ± 0.98
0.1	-	-	63.70 ± 2.50
10	-	-	73.20 ± 2.10
100	-	-	80.00 ± 2.20

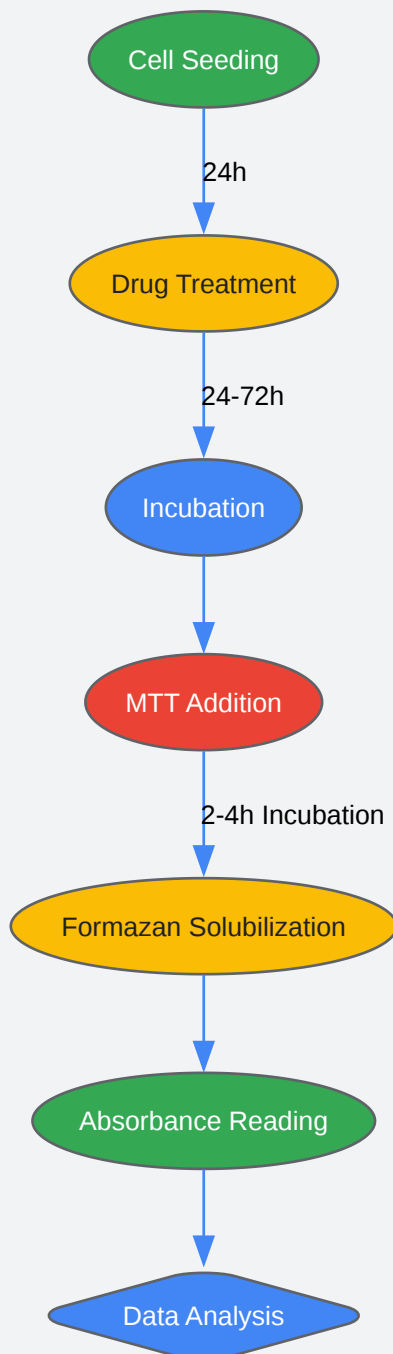
Data adapted from a study on MCF-7 cells, showing a significant increase in the G2/M population with increasing concentrations of colchicine.[\[3\]](#)

Mandatory Visualization

Signaling Pathway of iso-Colchicine-d3 Action



Experimental Workflow for Cell Viability Assay

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References

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